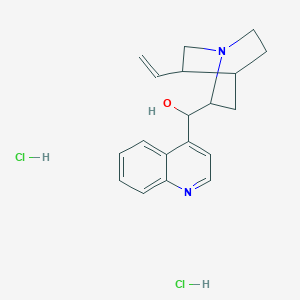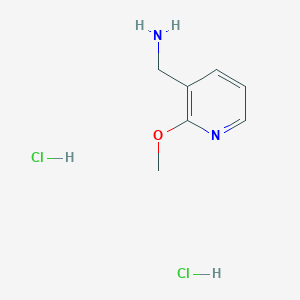
(R)-3,4,5-MeO-MeOBIPHEP
Descripción general
Descripción
®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine is a chiral phosphine ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable compound in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is achieved through a Suzuki coupling reaction between 3,4,5-trimethoxyphenylboronic acid and 2-bromo-1,1’-biphenyl.
Phosphination: The resulting biphenyl compound is then subjected to a lithiation reaction using n-butyllithium, followed by the addition of chlorodiphenylphosphine to introduce the phosphine group.
Resolution: The racemic mixture obtained is resolved using chiral HPLC or by forming diastereomeric salts with a chiral acid, followed by recrystallization to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of ®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The methoxy groups on the biphenyl backbone can undergo nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Coordination: Transition metals like palladium, rhodium, and iridium are used to form metal complexes under mild conditions.
Major Products:
Phosphine Oxide: Formed from the oxidation of the phosphine group.
Substituted Biphenyls: Formed from nucleophilic substitution reactions.
Metal Complexes: Formed from coordination with transition metals.
Aplicaciones Científicas De Investigación
®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine has a wide range of scientific research applications, including:
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Organic Synthesis: Employed in the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry.
Material Science: Used in the preparation of chiral materials and polymers with specific optical properties.
Coordination Chemistry: Studied for its ability to form stable metal complexes with unique catalytic properties.
Mecanismo De Acción
The mechanism of action of ®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine involves its coordination to a metal center, forming a chiral metal complex. This complex then participates in catalytic reactions, where the chiral environment induces enantioselectivity. The phosphine ligand’s steric and electronic properties play a crucial role in determining the reaction outcome.
Comparación Con Compuestos Similares
®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
®-SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Known for its high enantioselectivity in various catalytic reactions.
®-DIPAMP (Bis((2-methoxyphenyl)phenylphosphine)): Used in asymmetric hydrogenation reactions.
Uniqueness: ®-3,4,5-Trimethoxy-2’-methoxy-1,1’-biphenyl-2-ylphosphine is unique due to its specific substitution pattern on the biphenyl backbone, which provides distinct steric and electronic properties. This uniqueness allows it to induce high enantioselectivity in certain catalytic reactions where other ligands may not be as effective.
Propiedades
IUPAC Name |
[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCMGMXFWZWFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618267 | |
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
942.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256390-47-3 | |
| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)
![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)









